molecular formula C8H8Br2O B141899 3,5-Di(bromomethyl)phenol CAS No. 135990-12-4

3,5-Di(bromomethyl)phenol

Cat. No. B141899
M. Wt: 279.96 g/mol
InChI Key: APVHBKWRCCBVFK-UHFFFAOYSA-N
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Description

3,5-Di(bromomethyl)phenol is a chemical compound with the molecular formula C8H8Br2O and a molecular weight of 279.96 . It is a main product in the field of chemistry .


Synthesis Analysis

The synthesis of 3,5-Di(bromomethyl)phenol involves reaction conditions with hydrogen bromide and acetic acid at 0 - 20°C for 24 hours in an inert atmosphere . A scalable and green one-minute synthesis of substituted phenols has been developed, which involves ipso-hydroxylation of arylboronic acids in ethanol .


Molecular Structure Analysis

The molecular structure of 3,5-Di(bromomethyl)phenol consists of a phenol group with bromomethyl groups attached at the 3rd and 5th positions .


Chemical Reactions Analysis

Phenols, including 3,5-Di(bromomethyl)phenol, are very reactive towards electrophilic aromatic substitution . They can undergo oxidation to form quinones and reduction to form hydroquinones .


Physical And Chemical Properties Analysis

3,5-Di(bromomethyl)phenol has a boiling point of 359.3ºC at 760 mmHg and a density of 1.906g/cm3 . Phenols, in general, have a distinctive O-H stretch in the range of 3300 to 3400 cm-1 and a strong C-O stretch near 1000 cm-1 .

Scientific Research Applications

Polymer Synthesis

3,5-Di(bromomethyl)phenol is utilized in the synthesis of hyperbranched polymers. These polymers are generated through self-condensation processes and contain a high number of phenolic hydroxyl groups, which can be modified through acylation, benzylation, or silylation. This adaptability in modification is crucial for various applications in material science (Uhrich, Hawker, Fréchet, & Turner, 1992).

Chemical Synthesis

The compound plays a role in the synthesis of 3-bromo-5-methylphenol from 3-bromotoluene, achieved through a one-pot C-H activation/borylation/oxidation sequence. This process is significant for its high yield and mild conditions, demonstrating the compound's utility in efficient chemical synthesis (Norberg, Smith, & Maleczka, 2011).

Epoxy Resin Development

3,5-Di(bromomethyl)phenol derivatives are used in developing epoxy resins. These resins, particularly those containing meta-bromo-phenol, exhibit exceptional hydrolytic and thermal stability, making them suitable for electronic encapsulation applications. Their stability is superior compared to conventional tetrabromobisphenol-A epoxies, which are ortho-brominated phenolics (Wang & Mendoza, 1991).

Antiviral Research

In the realm of medicinal chemistry, 3,5-Di(bromomethyl)phenol derivatives have been studied for their potential antiviral activities. These studies often involve synthesizing various derivatives and evaluating their efficacy against different viral strains, underscoring the compound's importance in developing new antiviral drugs (Mezentseva, Nikolaeva, Golovanova, Krylova, & Fomina, 1991).

Corrosion Inhibition

Studies also show the use of 3,5-Di(bromomethyl)phenol derivatives in corrosion inhibition, particularly for carbon steel in acidic environments. This involves understanding the electrochemical behavior and surface interactions of these compounds, which are crucial in developing effective corrosion inhibitors for industrial applications (El-Lateef, Abu‐Dief, Abdel‐Rahman, Sañudo, & Aliaga-Alcalde, 2015).

Dendrimer Synthesis

The compound is instrumental in the synthesis of poly(aryl ether) dendrimers. A convergent synthesis method based on 3,5-bis(hydroxymethyl)phenol was developed, highlighting its role in the creation of complex dendritic structures used in various fields, including drug delivery and nanotechnology (Hanson & Tyler, 1999).

properties

IUPAC Name

3,5-bis(bromomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O/c9-4-6-1-7(5-10)3-8(11)2-6/h1-3,11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APVHBKWRCCBVFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1CBr)O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363598
Record name 3,5-Di(bromomethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Di(bromomethyl)phenol

CAS RN

135990-12-4
Record name 3,5-Di(bromomethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-BIS-BROMOMETHYL-PHENOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
E Mohammadi, B Movassagh - New Journal of Chemistry, 2018 - pubs.rsc.org
3,5-Bis((phenylselanyl)methyl)phenol has been synthesized as a novel SeCSe pincer type pre-ligand from commercially available 5-hydroxy isophthalic acid through a multistep …
Number of citations: 18 pubs.rsc.org
NJ Ronde, D Totev, C Müller, M Lutz… - … Energy & Materials, 2009 - Wiley Online Library
Bigger is better: PCP pincer ligands are attached to soluble supports of different shapes. Disc‐like structures lead to excellent retention by nanofiltration. High selectivity towards the …
CH Oxidative - core.ac.uk
The selective functionalization of aliphatic groups is one of the great unsolved problems of chemistry. One of the most commercially important possibilities is the production of major …
Number of citations: 5 core.ac.uk
HF Chow, CF Leung, GX Wang, J Zhang - Dendrimers IV: Metal …, 2001 - Springer
This manuscript summarizes the recent research progress on the synthesis of oligoether-based dendrons. Methods for preparing the individual dendrons and branching agents are …
Number of citations: 9 link.springer.com

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